An In-depth Technical Guide to the Synthesis of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one
An In-depth Technical Guide to the Synthesis of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one, a molecule of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document offers a detailed, step-by-step methodology, mechanistic insights, and expert commentary on the synthesis of the title compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Retrosynthetic Analysis
The quinazolin-4(3H)-one core is a privileged structure in drug discovery, with numerous derivatives finding applications as therapeutic agents.[1][2][5] The target molecule, 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one, incorporates a pyrimidine-2-thiol moiety, which can further enhance its biological profile. The presence of a thioether linkage offers a site for potential metabolic activity and can influence the compound's pharmacokinetic properties.
Our synthetic strategy is based on a convergent approach, wherein the quinazolinone and pyrimidine rings are synthesized separately and then coupled in the final step. The retrosynthetic analysis, depicted below, identifies two key precursors: 2-(chloromethyl)quinazolin-4(3H)-one (I) and 2-mercaptopyrimidine (II) .
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous as it allows for the modular synthesis of derivatives by modifying either of the precursor molecules.
Synthesis of Precursor I: 2-(chloromethyl)quinazolin-4(3H)-one
The synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives can be efficiently achieved in a one-step process from readily available ortho-anthranilic acids.[6][7] This method is superior to multi-step procedures due to its operational simplicity and generally good yields.
Experimental Protocol
A general and improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones starts from o-anthranilic acids.[6]
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To a solution of o-anthranilic acid (1.0 eq.) in a suitable solvent such as a mixture of acetic acid and chloroacetonitrile, add chloroacetyl chloride (1.2 eq.) dropwise at room temperature.
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The reaction mixture is then heated to reflux for 2-4 hours under a nitrogen atmosphere.
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Upon cooling, the precipitate is collected by filtration.
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The crude product is washed sequentially with methanol, water, and then methanol again to afford the pure 2-chloromethylquinazolin-4(3H)-one.
Mechanistic Rationale
The reaction proceeds through an initial acylation of the amino group of anthranilic acid by chloroacetyl chloride. This is followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The choice of chloroacetonitrile and acetic acid as the solvent system facilitates the reaction, and the reflux conditions provide the necessary energy for the cyclization step.
Caption: Key steps in the synthesis of Precursor I.
Synthesis of Precursor II: 2-Mercaptopyrimidine
2-Mercaptopyrimidine is a commercially available reagent, but it can also be synthesized in the laboratory from inexpensive starting materials.[8][9] The most common method involves the condensation of a 1,3-dicarbonyl equivalent with thiourea.
Experimental Protocol
The synthesis of 2-mercaptopyrimidine can be carried out from 1,1,3,3-tetraethoxypropane and thiourea.[8]
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol.
-
Add concentrated hydrochloric acid in one portion.
-
To the resulting homogeneous solution, add 1,1,3,3-tetraethoxypropane (1.0 eq.) and reflux the mixture for approximately 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the product as its hydrochloride salt.
-
Collect the yellow crystalline precipitate by filtration and wash with cold ethanol.
-
To obtain the free base, suspend the hydrochloride salt in water and adjust the pH to 7-8 with a 20% aqueous solution of sodium hydroxide.
-
Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield pure 2-mercaptopyrimidine.
Mechanistic Considerations
This reaction is a classic example of a pyrimidine synthesis. The acidic conditions facilitate the hydrolysis of the tetraethoxypropane to malondialdehyde in situ. This then undergoes a condensation reaction with the two amino groups of thiourea, followed by cyclization and dehydration to form the pyrimidine ring. The thione tautomer is generally the more stable form.[10]
Final Step: Synthesis of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one
The final step involves the S-alkylation of 2-mercaptopyrimidine with 2-(chloromethyl)quinazolin-4(3H)-one. This is a nucleophilic substitution reaction where the sulfur atom of the thiol acts as the nucleophile.
Experimental Protocol
-
To a solution of 2-mercaptopyrimidine (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.
-
Add a solution of 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one.
Mechanistic Pathway and Rationale
The addition of a base is crucial to deprotonate the thiol group of 2-mercaptopyrimidine, forming the more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the chloromethyl group in an SN2 fashion, displacing the chloride leaving group to form the desired thioether linkage. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Caption: Mechanism of the final coupling reaction.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected 1H NMR Signals (δ, ppm) | Expected 13C NMR Signals (δ, ppm) | Expected Mass (m/z) |
| 2-(chloromethyl)quinazolin-4(3H)-one | ~12.5 (br s, 1H, NH), 7.5-8.2 (m, 4H, Ar-H), ~4.6 (s, 2H, CH2Cl) | ~161 (C=O), ~153 (N-C=N), ~147, ~135, ~128, ~127, ~122, ~120 (Ar-C), ~43 (CH2Cl) | [M+H]+ ~195.0 |
| 2-mercaptopyrimidine | ~12.0 (br s, 1H, NH), ~8.5 (d, 2H, pyrimidine-H), ~7.0 (t, 1H, pyrimidine-H) | ~175 (C=S), ~158 (N-C=N), ~118 (pyrimidine-CH) | [M+H]+ ~113.0 |
| Target Compound | ~12.6 (br s, 1H, NH), 8.6 (d, 2H, pyrimidine-H), 7.5-8.2 (m, 4H, Ar-H), 7.1 (t, 1H, pyrimidine-H), ~4.5 (s, 2H, S-CH2) | ~170 (C=S), ~161 (C=O), ~158, ~154, ~147, ~135, ~128, ~127, ~122, ~120, ~117 (Ar-C & pyrimidine-C), ~35 (S-CH2) | [M+H]+ ~273.1 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided values are estimations based on related structures.
Conclusion
This technical guide has outlined a reliable and efficient synthetic pathway for 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The modular nature of this synthesis allows for the generation of a diverse library of analogues for further investigation in drug discovery programs. The potential biological activities of quinazolinone derivatives underscore the importance of developing robust synthetic routes to access novel chemical entities based on this privileged scaffold.[11][12][13][14][15]
References
-
Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]
-
Khan, I., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1910. [Link]
-
Li, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 19(5), 476-503. [Link]
-
Adekola, F. A., et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3), 1435-1445. [Link]
-
da Silva, A. D., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(32), 20974-20984. [Link]
-
Hossain, M. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-14. [Link]
-
Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
-
El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1375-1384. [Link]
-
Kamal, A., et al. (2006). One Pot Synthesis of 4(3H)‐Quinazolinones. Synthetic Communications, 36(17), 2467-2474. [Link]
-
Hartman, W. W., & Byers, J. R. (1943). 2-Mercaptopyrimidine. Organic Syntheses, 23, 53. [Link]
- Google Patents. (2014). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
-
Gaafar, A. M., et al. (2003). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 8(4), 381-393. [Link]
-
Khan, A. U., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(20), 5028. [Link]
-
Kumar, A., & Sharma, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Journal of Pharmaceutical Research International, 1-13. [Link]
-
Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Drug Delivery and Therapeutics, 10(4-s), 108-114. [Link]
-
da Silva, A. D., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(32), 20974-20984. [Link]
-
Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. ResearchGate. [Link]
-
Alagarsamy, V., et al. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry, 3(1), 59-65. [Link]
-
Ibrahim, M. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 1-17. [Link]
-
Ammar, Y. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Chemical Sciences Journal, 2011. [Link]
-
Chen, J., et al. (2014). Direct Sulfanylation of 4-Quinazolinone via C-OH Bond Activation: An Efficient Route to 2-Aryl-4-sulfanylquinazolines. Synthesis, 46(18), 2471-2476. [Link]
-
Wikipedia. 2-Mercaptopyridine. [Link]
-
ResearchGate. Synthesis of quinazolin-4(3H)-ones using unsubstituted anthranilamides. [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. International Journal of Pharmaceutical Research and Applications, 7(4), 1145-1153. [Link]
-
Shcherbakova, L. N., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 589-598. [Link]
-
Patel, K. D., & Patel, N. B. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]
Sources
- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. 2-Mercaptopyrimidine | 1450-85-7 [chemicalbook.com]
- 10. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 11. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
